3-Pentafluoroethylsulfanyl-propylamine hydrochloride
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Overview
Description
3-Pentafluoroethylsulfanyl-propylamine hydrochloride is a chemical compound with the molecular formula C5H8F5NS·HCl and a molecular weight of 245.642 g/mol . This compound is characterized by the presence of a pentafluoroethylsulfanyl group attached to a propylamine backbone, making it a unique entity in the realm of fluorinated amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentafluoroethylsulfanyl-propylamine hydrochloride typically involves the reaction of a suitable propylamine derivative with a pentafluoroethylsulfanyl precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common reagents used in the synthesis include pentafluoroethylsulfanyl chloride and propylamine, with the reaction being facilitated by a base such as triethylamine .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Pentafluoroethylsulfanyl-propylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfide form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the sulfide form.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Pentafluoroethylsulfanyl-propylamine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Pentafluoroethylsulfanyl-propylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluoroethylsulfanyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways and molecular targets are subject to ongoing research, with studies focusing on its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoropropylamine hydrochloride: A similar compound with three fluorine atoms instead of five.
2,2,3,3,3-Pentafluoropropylamine hydrochloride: Another fluorinated amine with a different substitution pattern.
Uniqueness
3-Pentafluoroethylsulfanyl-propylamine hydrochloride is unique due to its pentafluoroethylsulfanyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high fluorine content and specific reactivity patterns .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Pentafluoroethylsulfanyl-propylamine hydrochloride involves the reaction of 3-chloropropylamine with pentafluoroethylsulfanyl chloride in the presence of a base to form the desired product as a hydrochloride salt.", "Starting Materials": [ "3-chloropropylamine", "pentafluoroethylsulfanyl chloride", "base (e.g. triethylamine)", "solvent (e.g. dichloromethane)", "hydrochloric acid" ], "Reaction": [ "Add 3-chloropropylamine to a solution of pentafluoroethylsulfanyl chloride in a solvent such as dichloromethane.", "Add a base such as triethylamine to the reaction mixture to facilitate the reaction.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction by adding hydrochloric acid to form the hydrochloride salt of the desired product.", "Isolate the product by filtration or extraction and purify as necessary." ] } | |
CAS No. |
1286743-87-0 |
Molecular Formula |
C5H9ClF5NS |
Molecular Weight |
245.64 g/mol |
IUPAC Name |
3-(1,1,2,2,2-pentafluoroethylsulfanyl)propylazanium;chloride |
InChI |
InChI=1S/C5H8F5NS.ClH/c6-4(7,8)5(9,10)12-3-1-2-11;/h1-3,11H2;1H |
InChI Key |
WFOFKUQFOHWTPT-UHFFFAOYSA-N |
SMILES |
C(CN)CSC(C(F)(F)F)(F)F.Cl |
Canonical SMILES |
C(C[NH3+])CSC(C(F)(F)F)(F)F.[Cl-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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